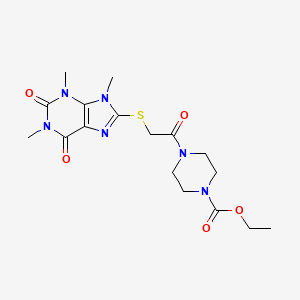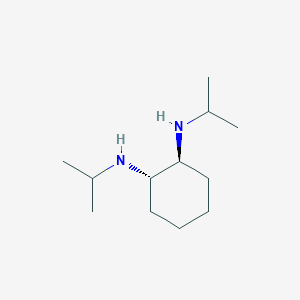![molecular formula C32H36N4O4 B2966183 2,6-bis(4-(diethylamino)phenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone CAS No. 474648-11-8](/img/structure/B2966183.png)
2,6-bis(4-(diethylamino)phenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-bis(4-(diethylamino)phenyl)-4,4a,8,8a-tetrahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,3aH,6H,7aH)-tetraone is a useful research compound. Its molecular formula is C32H36N4O4 and its molecular weight is 540.664. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Multiple Stimuli-responsive and Reversible Fluorescence Switches
A derivative of tetraphenylethene, showcasing aggregation-induced emission (AIE), exhibits significant potential in creating reversible fluorescence switches. This material demonstrates strong proton capture capabilities, enabling its use in chemical sensing and environmental monitoring. The reversible process of protonation and deprotonation under various conditions, along with its thermochromic properties, underline its utility in developing advanced sensing materials (Wang et al., 2015).
Advanced Materials for Electronic Devices
In the realm of electronics, pyromellitic diimide-based copolymers, incorporating the core structure of the compound , have been synthesized for use in organic field-effect transistors. These copolymers exhibit good solubility in common organic solvents and show excellent thermal stability, making them suitable for solution-processed electronics (Shao et al., 2014).
Memory Devices with Enhanced Performance
A novel approach in memory device technology has been explored by synthesizing ferrocene-terminated hyperbranched polyimide using a similar compound. This material shows superior solubility, excellent thermal stability, and facilitates bistable electrical conductivity switching. Such characteristics are pivotal for the development of nonvolatile memory devices with high ON/OFF current ratios, underscoring the role of this compound in advancing memory storage technology (Tan et al., 2017).
Supramolecular Chemistry and Complex Formation
The compound has also found applications in the study of supramolecular chemistry, where its derivatives have been used to create Cu(II) complexes. These complexes demonstrate diverse structural configurations, such as cage-like, loop-and-chain, and network structures, offering insights into the mechanisms of ring-opening isomerization and the potential for photoluminescence applications (Yu et al., 2017).
Mécanisme D'action
Target of Action
Many aromatic compounds, including those with indole nuclei, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new therapeutic derivatives .
Mode of Action
The mode of action of a compound depends on its structure and the target it interacts with. For example, some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The biochemical pathways affected by a compound depend on its targets. For instance, some indole derivatives have been found to inhibit enzymes, modulate receptor activity, or interfere with the replication of pathogens .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For example, some polyimides derived from similar compounds have been found to have good solubility in common polar solvents .
Result of Action
The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects. For example, some indole derivatives have been found to inhibit the growth of cancer cells, reduce inflammation, or prevent the replication of viruses .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other substances. For example, some polyimides derived from similar compounds have been found to exhibit high thermal stability .
Propriétés
IUPAC Name |
4,10-bis[4-(diethylamino)phenyl]-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4O4/c1-5-33(6-2)19-9-13-21(14-10-19)35-29(37)25-23-17-18-24(26(25)30(35)38)28-27(23)31(39)36(32(28)40)22-15-11-20(12-16-22)34(7-3)8-4/h9-18,23-28H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETPYVWPBJOSQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)C5C4C(=O)N(C5=O)C6=CC=C(C=C6)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-Nitrophenoxy)methyl]-2-furoyl chloride](/img/structure/B2966101.png)
![4-Methoxy-2-methyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2966104.png)
![[4-(4-Ethylphenyl)-2-(2-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2966105.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2966107.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2966110.png)


![Tricyclo[2.2.1.0,2,6]heptan-3-amine hydrochloride](/img/structure/B2966116.png)


![3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2966123.png)